molecular formula C23H24FN5O2 B12365184 4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile

4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile

Cat. No.: B12365184
M. Wt: 421.5 g/mol
InChI Key: MUDFZFOGNNFGCB-RTBURBONSA-N
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Description

4-(7’-fluoro-2’-methylspiro[cyclopentane-1,3’-indole]-5’-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile is a complex organic compound that features a spirocyclic indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7’-fluoro-2’-methylspiro[cyclopentane-1,3’-indole]-5’-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The key steps may include:

    Formation of the spirocyclic indole core: This can be achieved through cyclization reactions involving indole derivatives and cyclopentane precursors.

    Introduction of the fluorine and methyl groups: These groups can be introduced via halogenation and alkylation reactions.

    Construction of the pyrimidine ring: This step involves the formation of the pyrimidine ring through condensation reactions with appropriate precursors.

    Attachment of the hydroxyoxan-4-yl group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrimidine rings.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly for targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: It may have potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(7’-fluoro-2’-methylspiro[cyclopentane-1,3’-indole]-5’-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Spiroindole derivatives: Compounds with similar spirocyclic indole structures.

    Fluorinated pyrimidines: Compounds with fluorine-substituted pyrimidine rings.

    Hydroxyoxan derivatives: Compounds with hydroxyoxan functional groups.

Uniqueness

The uniqueness of 4-(7’-fluoro-2’-methylspiro[cyclopentane-1,3’-indole]-5’-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile lies in its combination of structural features, which may confer specific biological activities and chemical reactivity not found in other compounds.

Properties

Molecular Formula

C23H24FN5O2

Molecular Weight

421.5 g/mol

IUPAC Name

4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C23H24FN5O2/c1-13-23(5-2-3-6-23)16-8-14(9-17(24)21(16)27-13)20-15(10-25)11-26-22(29-20)28-18-4-7-31-12-19(18)30/h8-9,11,18-19,30H,2-7,12H2,1H3,(H,26,28,29)/t18-,19-/m1/s1

InChI Key

MUDFZFOGNNFGCB-RTBURBONSA-N

Isomeric SMILES

CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4C#N)N[C@@H]5CCOC[C@H]5O

Canonical SMILES

CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4C#N)NC5CCOCC5O

Origin of Product

United States

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